molecular formula C19H16N2O2S B2683283 2-(methylsulfonyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole CAS No. 886922-91-4

2-(methylsulfonyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole

Cat. No.: B2683283
CAS No.: 886922-91-4
M. Wt: 336.41
InChI Key: UOKGJZDVCHNKDZ-UHFFFAOYSA-N
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Description

2-(Methylsulfonyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole is a chemical compound of interest in medicinal chemistry and pharmaceutical research. The structure incorporates a benzo[d]imidazole core, a privileged scaffold in drug discovery known for its versatility in interacting with biological targets . The 2-(methylsulfonyl) group is a key functional feature, often used in the synthesis of biologically active compounds; similar sulfone-containing structures are employed as intermediates in developing kinase inhibitors and antiviral agents, where the sulfone moiety can enhance binding affinity in structure-activity relationship (SAR) studies . The 1-(naphthalen-1-ylmethyl) substitution is a significant structural motif. Recent research on benzo[d]imidazole derivatives bearing a naphthalene group has demonstrated their potential as ligands for the Cannabinoid receptor type 1 (CB1), indicating promise for the development of new therapeutic tools . This specific structural combination suggests potential application in the design and synthesis of novel bioactive molecules for investigating specific enzyme systems or receptor targets. This product is intended for research purposes as a chemical intermediate or building block in drug discovery programs. It is supplied For Research Use Only. Not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-methylsulfonyl-1-(naphthalen-1-ylmethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S/c1-24(22,23)19-20-17-11-4-5-12-18(17)21(19)13-15-9-6-8-14-7-2-3-10-16(14)15/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOKGJZDVCHNKDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfonyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.

    Introduction of the naphthalen-1-ylmethyl group: This step involves the alkylation of the benzimidazole core with a naphthalen-1-ylmethyl halide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core or the naphthalen-1-ylmethyl group.

    Reduction: Reduction reactions may target the sulfonyl group, converting it to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzimidazole nitrogen or the naphthalen-1-ylmethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce sulfides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving benzimidazole derivatives.

    Medicine: Potential use as a pharmaceutical agent due to its structural similarity to other bioactive benzimidazoles.

    Industry: Possible applications in materials science or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(methylsulfonyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole would depend on its specific biological or chemical target. Generally, benzimidazoles can interact with various enzymes or receptors, inhibiting their activity or altering their function. The naphthalen-1-ylmethyl group might enhance binding affinity or specificity.

Comparison with Similar Compounds

Table 1: Substituent Effects on Benzimidazole Derivatives

Compound Name Substituent at Position 1 Substituent at Position 2 Key Properties
Target Compound Naphthalen-1-ylmethyl Methylsulfonyl (-SO₂CH₃) High polarity, strong hydrogen bonding, moderate lipophilicity
2-((2-Isopropyl-5-methylcyclohexyl)thio)-1-(naphthalen-1-ylmethyl)-1H-benzimidazole Naphthalen-1-ylmethyl Thioether (-S-alkyl) Increased lipophilicity, reduced polarity compared to sulfonyl
2-(3,4-Dimethoxyphenyl)-1-(naphthalen-1-ylmethyl)-1H-benzimidazole Naphthalen-1-ylmethyl 3,4-Dimethoxyphenyl Electron-donating groups enhance π-π stacking; lower metabolic stability
2-Phenyl-1H-benzimidazole H Phenyl Simple structure; limited solubility and target specificity
1-(2-(Methylsulfonyl)pyrimidin-4-yl)-1H-benzimidazole Pyrimidin-4-yl Methylsulfonyl Enhanced rigidity; potential for dual-target inhibition

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : Methylsulfonyl and pyrimidinyl groups improve binding to polar biological targets (e.g., enzymes), while thioether and aryl groups favor hydrophobic interactions .
  • Naphthalenylmethyl vs.

Key Observations :

  • Oxidation vs. Direct Substitution : Methylsulfonyl derivatives require additional oxidation steps, increasing synthesis time but improving stability .
  • Microwave vs. Conventional Methods : Microwave irradiation reduces reaction times (e.g., 20–30 minutes) and improves yields compared to reflux methods .

Key Observations :

  • Methylsulfonyl Derivatives : Exhibit broad-spectrum activity, including anticancer and antimicrobial effects, likely due to enhanced target affinity .
  • Receptor-Specific Activity : Substituents like adamantylthio or fluorophenyl tailor compounds for specific receptors (e.g., CB2 or GABA-A) .

Biological Activity

2-(methylsulfonyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole is a compound with significant potential in medicinal chemistry due to its unique structure and biological properties. This article explores its biological activity, synthesis, mechanism of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H16N2O2S. The compound features a benzimidazole core, which is known for its diverse biological activities, along with a methylsulfonyl group and a naphthalen-1-ylmethyl substituent that may enhance its pharmacological profile.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Benzimidazole Core : This can be achieved through the condensation of o-phenylenediamine with appropriate carboxylic acids.
  • Alkylation : The introduction of the naphthalen-1-ylmethyl group is performed using alkylation methods under basic conditions.

Table 1: Synthetic Routes for this compound

StepReaction TypeReagentsConditions
1Condensationo-Phenylenediamine + Carboxylic AcidHeat, solvent
2AlkylationNaphthalen-1-ylmethyl Halide + BaseBasic medium

The biological activity of this compound is likely mediated through its interaction with various biological targets, including enzymes and receptors. Benzimidazoles are known to inhibit specific enzyme activities, potentially affecting pathways involved in inflammation, cancer progression, and microbial resistance.

Biological Activities

Research indicates that compounds similar to this compound exhibit a wide range of biological activities:

  • Antimicrobial : Imidazole derivatives have been shown to possess significant antimicrobial properties.
  • Anti-inflammatory : Studies suggest that certain benzimidazole derivatives reduce inflammatory responses in vitro and in vivo.
  • Anticancer : The compound's structure may confer anticancer properties through apoptosis induction in cancer cells.

Case Study Example : In a study examining imidazole derivatives, compounds similar to this one showed promising anti-inflammatory effects comparable to established drugs like diclofenac .

Research Findings

Recent studies have highlighted the potential of benzimidazole derivatives in various therapeutic areas:

  • Anti-inflammatory Activity : A series of imidazole analogues were tested for their anti-inflammatory effects, with some showing up to 100% inhibition in specific assays .
  • Analgesic Properties : Certain derivatives demonstrated significant analgesic activity in pain models, indicating potential use in pain management therapies .
  • Molecular Docking Studies : These studies have indicated strong binding affinities to key targets such as COX-2, suggesting mechanisms through which these compounds exert their biological effects .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with other related compounds.

Table 2: Comparison of Biological Activities

CompoundAntimicrobial ActivityAnti-inflammatory ActivityAnticancer Activity
This compoundModerateHighPotential
BenzimidazoleHighModerateHigh
2-(4-Fluorophenyl)-1H-benzo[d]imidazoleModerateHighModerate

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